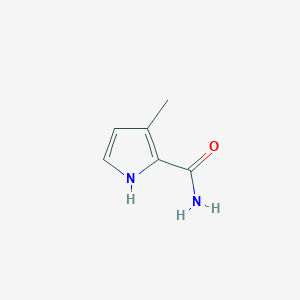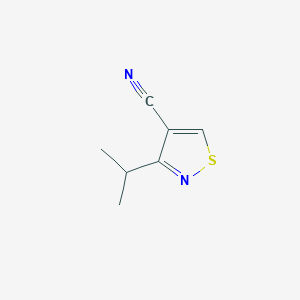
6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features both a piperidine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis from laboratory to industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activities.
4-Pyrazolecarboxylic acid: Another related compound that features a pyrazole ring but lacks the piperidine moiety.
Uniqueness
6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is unique due to its combination of a piperidine and a pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c13-7-2-1-6(9(14)15)8(12-7)5-3-10-11-4-5/h3-4,6,8H,1-2H2,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
NTACNMVYSTWRJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(C1C(=O)O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)











![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)

